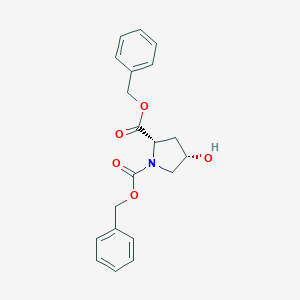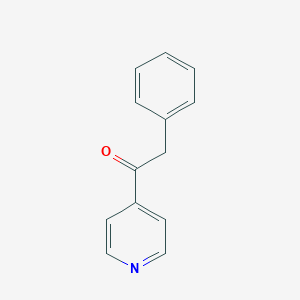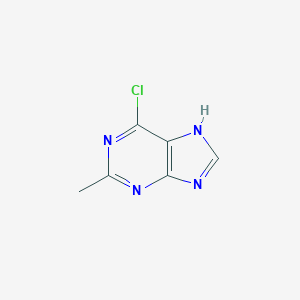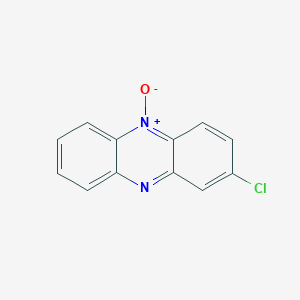
2-Chlorophénazine 5-oxyde
Vue d'ensemble
Description
2-Chlorophenazine 5-oxide is a heterocyclic organic compound belonging to the class of phenazine derivatives. It is characterized by a pale yellow crystalline solid form and is soluble in organic solvents. The compound has a melting point of 160-162°C. Phenazine derivatives, including 2-Chlorophenazine 5-oxide, are known for their diverse biological properties such as antimicrobial, antitumor, antioxidant, and neuroprotectant activities .
Applications De Recherche Scientifique
2-Chlorophenazine 5-oxide has significant applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex phenazine derivatives.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored for potential therapeutic applications, including as an antitumor and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Mécanisme D'action
Target of Action
Phenazines, a class of compounds to which 2-Chlorophenazine 5-oxide belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant . .
Mode of Action
For instance, some phenazines exert their antimicrobial effects by generating reactive oxygen species that damage cellular components .
Biochemical Pathways
Phenazines, in general, can affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of phenazines, it is likely that 2-Chlorophenazine 5-oxide could have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Cellular Effects
Phenazines are known to have diverse effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenazines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 2-Chlorophenazine 5-oxide, generally involves several methods. Common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation .
Industrial Production Methods: Industrial production of 2-Chlorophenazine 5-oxide typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and vary by manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorophenazine 5-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine dioxides, while reduction can produce phenazine derivatives with altered functional groups .
Comparaison Avec Des Composés Similaires
Phenazine: The parent compound of 2-Chlorophenazine 5-oxide, known for its broad spectrum of biological activities.
Phenazine 5-oxide: A closely related compound with similar chemical properties and biological activities.
Clofazimine: A phenazine derivative used as an antituberculosis agent
Uniqueness: 2-Chlorophenazine 5-oxide is unique due to its specific chlorine substitution at the second position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-chloro-5-oxidophenazin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCPNDKKVXMVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153150 | |
| Record name | Phenazine, 2-chloro-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-09-2 | |
| Record name | 1211-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1211-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazine, 2-chloro-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


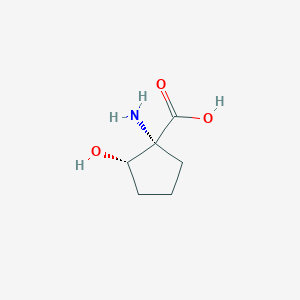
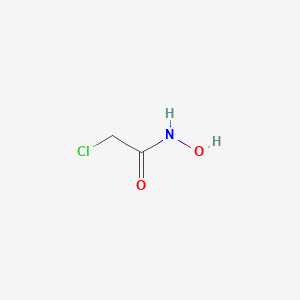
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
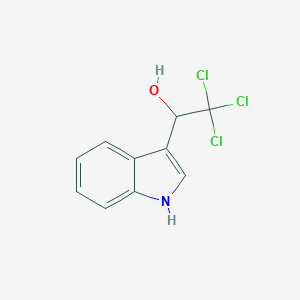
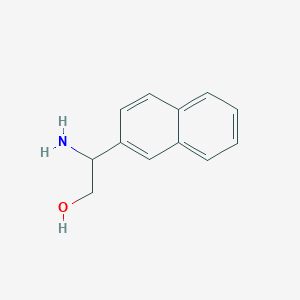
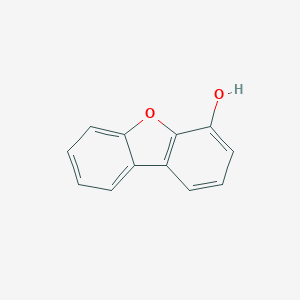
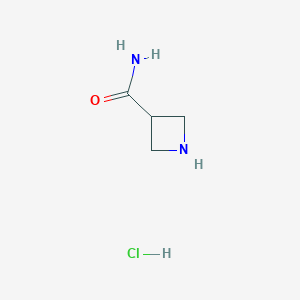
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
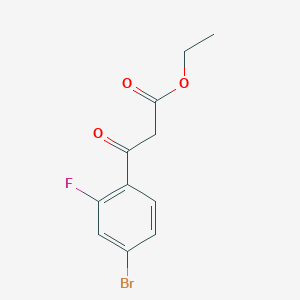
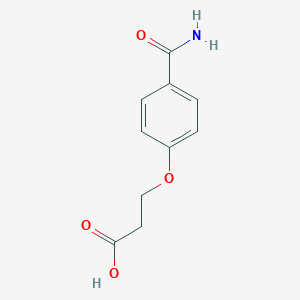
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
